2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile
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Overview
Description
2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile is a chemical compound with the molecular formula C15H13N3OS and a molecular weight of 283.35 g/mol. This compound is characterized by the presence of a methoxystyryl group attached to a pyrimidinyl ring, which is further connected to a sulfanyl acetonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile typically involves the reaction of 4-(4-methoxystyryl)-2-pyrimidinethiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxystyryl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile
- 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}ethanol
- 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}propanoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the methoxystyryl group and the sulfanyl acetonitrile moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-14-6-3-12(4-7-14)2-5-13-8-10-17-15(18-13)20-11-9-16/h2-8,10H,11H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMHBPKXMIESIM-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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